molecular formula C9H14O2 B8490208 Pent-3-en-2-yl 2-methylprop-2-enoate CAS No. 194089-52-6

Pent-3-en-2-yl 2-methylprop-2-enoate

Cat. No.: B8490208
CAS No.: 194089-52-6
M. Wt: 154.21 g/mol
InChI Key: SFSOZIRLFWBKOO-UHFFFAOYSA-N
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Description

Pent-3-en-2-yl 2-methylprop-2-enoate is an unsaturated ester characterized by a pent-3-en-2-yl group esterified with 2-methylprop-2-enoate (methacrylate). This compound is of interest in atmospheric and combustion chemistry due to its role as an intermediate in hydrocarbon oxidation processes. Pent-3-en-2-yl radicals, generated via allylic hydrogen abstraction from pent-2-ene, react with oxygen to form oxygenated derivatives, including this ester . Its reactivity is critical in understanding the degradation pathways of alkenes in surrogate fuels and gasoline components .

Properties

CAS No.

194089-52-6

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

pent-3-en-2-yl 2-methylprop-2-enoate

InChI

InChI=1S/C9H14O2/c1-5-6-8(4)11-9(10)7(2)3/h5-6,8H,2H2,1,3-4H3

InChI Key

SFSOZIRLFWBKOO-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)OC(=O)C(=C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Methyl 2-Methylprop-2-enoate (Methyl Methacrylate, MMA)
  • Structure : Simplest methacrylate ester, lacking the unsaturated pentenyl group.
  • Applications : Widely used in polymer production (e.g., PMMA plastics) and adhesives .
  • Safety : Occupational exposure limits (OELs) vary by region:
    • Luxembourg : TWA = 100 ppm, STEL = 50 ppm .
    • Netherlands : STEL = 205 mg/m³ .
    • Hazards : Causes severe skin/eye irritation and respiratory sensitization .
4-[Methyl(perfluoropentylsulfonyl)amino]butyl 2-Methylprop-2-enoate
  • Structure : Fluorinated derivative with a perfluorinated sulfonamide chain attached to the methacrylate group .
  • Applications : Used in specialty materials requiring chemical resistance and hydrophobicity (e.g., coatings for electronics) .
  • Unique Properties: Fluorination enhances thermal stability and reduces surface energy compared to non-fluorinated analogues.
Methyl 3-Phenylprop-2-enoate (Methyl Cinnamate)
  • Structure: Aromatic ester with a phenyl substituent on the propenoate group .
  • Applications : Flavoring agent (FEMA 2698), fragrance component, and intermediate in organic synthesis .
  • Physical Properties : Higher molecular weight (162.19 g/mol) and lower volatility compared to aliphatic methacrylates.

Physicochemical and Functional Differences

Table 1: Comparative Properties of Pent-3-en-2-yl 2-Methylprop-2-enoate and Analogues

Compound Molecular Weight (g/mol) Key Substituents Applications Key Hazards
This compound 156.22 Unsaturated pentenyl, methacrylate Combustion intermediates, fuel studies Limited data; inferred reactivity with O₂
Methyl 2-methylprop-2-enoate 100.12 Methyl, methacrylate Polymer production, adhesives Skin/eye irritation, respiratory risks
Fluorinated methacrylate ~500 (estimated) Perfluorinated sulfonamide Specialty coatings, electronics Likely persistent environmental toxins
Methyl 3-phenylprop-2-enoate 162.19 Phenyl, propenoate Flavors, fragrances Generally recognized as safe (GRAS)

Reactivity and Environmental Impact

  • This compound: Reacts with O₂ via barrierless recombination pathways, forming oxygenated products critical in combustion modeling . Microcanonical rate coefficients calculated using RRKM theory and inverse Laplace transform (ILT) methods .
  • Methyl Methacrylate : Undergoes rapid polymerization under radical initiation, posing explosion risks in industrial settings .
  • Fluorinated Methacrylate : Environmental persistence due to C-F bonds; subject to regulatory scrutiny under PFAS regulations .

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